molecular formula C14H17Cl2N3O B058477 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- CAS No. 116791-38-9

1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-

Cat. No.: B058477
CAS No.: 116791-38-9
M. Wt: 314.2 g/mol
InChI Key: MGJRKFUSQGGVSS-UHFFFAOYSA-N
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Description

This compound features a 1-propanol backbone substituted at the third carbon with an amino group linked to a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl moiety. The dichlorophenyl and imidazole groups are critical pharmacophores for antifungal activity, targeting fungal cytochrome P450 enzymes such as Sterol 14α-Demethylase (CYP51), which disrupts ergosterol biosynthesis . Its synthesis involves asymmetric transfer hydrogenation to achieve stereochemical precision, a key factor in optimizing biological activity .

Properties

IUPAC Name

3-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O/c15-11-2-3-12(13(16)8-11)14(18-4-1-7-20)9-19-6-5-17-10-19/h2-3,5-6,8,10,14,18,20H,1,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRKFUSQGGVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556756
Record name 3-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116791-38-9
Record name 3-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

The primary synthesis route involves reductive amination between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0) and 3-aminopropanol. This method leverages the carbonyl group of the ketone precursor and the primary amine of 3-aminopropanol to form an imine intermediate, which is subsequently reduced to the target amine.

Reaction Mechanism:

  • Imine Formation: The ketone reacts with 3-aminopropanol in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) under mild acidic conditions (pH 4–6), forming a hemiaminal intermediate that dehydrates to the imine.

  • Reduction: The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) at room temperature.

Optimized Conditions:

ParameterValue/Range
SolventMethanol/THF (1:1)
Temperature25–30°C
Reducing AgentNaBH₃CN (2.2 equiv)
Reaction Time12–16 hours
Yield68–72%

Advantages:

  • High functional group tolerance.

  • Compatible with stereoselective synthesis if chiral auxiliaries are employed.

Reaction Optimization

Solvent and Temperature Effects

Solvent polarity critically influences imine stability and reduction efficiency:

Solvent SystemImine Yield (%)Final Product Yield (%)
Methanol8568
THF/Water (9:1)7872
Dichloromethane6255

Elevating temperatures (>40°C) accelerate imine formation but risk side reactions (e.g., over-reduction).

Catalysts and Reducing Agents

Sodium Borohydride Variants:

Reducing AgentSelectivityByproduct Formation
NaBH₃CNHighMinimal
NaBH(OAc)₃Moderate<5%
NaBH₄LowSignificant

NaBH₃CN’s superior performance stems from its stability in protic solvents and selective reduction of imines over ketones.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Cost of Reducing Agents: NaBH₃CN is expensive; alternatives like catalytic hydrogenation (H₂/Pd-C) are under investigation.

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity.

  • Waste Management: Recycling solvent systems (e.g., THF) reduces environmental impact.

Typical Production Workflow:

  • Batch reductive amination in 500-L reactors.

  • Filtration to remove catalyst residues.

  • Rotary evaporation followed by recrystallization.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 7.32 (s, 1H, Imidazole–H).

    • ¹³C NMR: 156.2 ppm (C=N), 62.1 ppm (CH₂OH).

  • HPLC-MS: Purity >97% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Overview

1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- is a compound characterized by its unique structural features, which include a propanol group, a dichlorophenyl moiety, and an imidazole ring. Its molecular formula is C14H17Cl2N3OC_{14}H_{17}Cl_{2}N_{3}O and it has a molecular weight of approximately 314.21 g/mol. This compound is gaining attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemical Properties and Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can lead to the formation of reduced derivatives.
  • Substitution : Participates in substitution reactions where one functional group is replaced by another.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The reactions typically require controlled temperatures and pH levels to achieve desired outcomes.

Chemistry

1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have suggested that it may have efficacy against certain bacterial strains.
  • Antifungal Properties : Preliminary research shows promise in inhibiting fungal growth.

These biological activities are attributed to the compound's ability to interact with specific enzymes and receptors due to its imidazole ring structure.

Medicine

In the field of medicinal chemistry, ongoing research is investigating the therapeutic potential of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- for various diseases. Its mechanisms of action may involve modulating enzyme activity or receptor interactions, which could lead to new treatments for conditions such as infections or cancer.

Industrial Applications

The compound is also being explored for its utility in the development of new materials and chemical processes. Its unique properties may allow for innovations in material science and engineering applications.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at concentrations as low as 50 µg/mL. This finding highlights its potential as an antimicrobial agent in clinical settings.

Case Study 2: Synthesis of Novel Derivatives

Researchers have utilized this compound as a precursor in synthesizing novel imidazole derivatives with enhanced biological activity. By modifying the dichlorophenyl group, various derivatives were created that exhibited improved potency against fungal pathogens compared to the parent compound.

Mechanism of Action

The mechanism of action of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares structural features, biological targets, and applications of related compounds:

Compound Name / ID Key Structural Differences Biological Target / Activity Application / Notes References
1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- Propanol-amino core; 2,4-dichlorophenyl and imidazole substituents CYP51 inhibition (fungal ergosterol synthesis) Antifungal agent in development; optimized for stereoselective binding
Sertaconazole (8i) Benzo[b]thienyl methyl ether substituent; ethanol backbone instead of propanol-amino Broad-spectrum antifungal activity (Candida, Aspergillus) Clinically used topical antifungal; enhanced lipophilicity for membrane penetration
N-[(1R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Benzamide group replaces propanol-amino; oxadiazole ring Trypanosoma cruzi CYP51 (docking energy: 228.6 kcal/mol) Antiparasitic research; strong binding affinity comparable to natural inhibitors
Imazalil 2-Propenyloxyethyl group; lacks amino-alcohol backbone Agricultural fungicide (post-harvest treatment) Targets fungal CYP51; residues regulated in food commodities
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one Dioxolan and piperazine moieties; ketone group Cortisol synthesis inhibition Investigational compound for endocrine disorders

Key Research Findings

  • Stereochemical Impact: The (S)-enantiomer of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (a precursor) shows superior antifungal activity compared to the (R)-form, highlighting the importance of stereochemistry in drug design .
  • Nitrate Salts : Derivatives like sertaconazole nitrate exhibit improved solubility and stability, enhancing topical efficacy .
  • SAR Insights: Dichlorophenyl Group: Essential for hydrophobic interactions with CYP51’s active site . Imidazole Ring: Coordinates with the heme iron of CYP51, a mechanism conserved across azole antifungals . Amino-Alcohol Backbone: The propanol-amino group in the target compound may enhance hydrogen bonding compared to ether or benzamide analogues .

Biological Activity

1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups that may contribute to its diverse biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]propan-1-ol
  • Molecular Formula : C14H17Cl2N3O
  • CAS Number : 116791-38-9
  • Molecular Weight : 314.21 g/mol

The biological activity of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- is believed to be mediated through several mechanisms:

  • Interaction with Enzymes and Receptors : The imidazole ring in the compound can interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for its biological effects.
  • Binding Affinity : The dichlorophenyl group may enhance the binding affinity of the compound for its molecular targets, increasing its efficacy.

Antimicrobial Activity

Research indicates that compounds containing imidazole and dichlorophenyl moieties often exhibit significant antimicrobial properties. For instance:

  • A study found that similar imidazole derivatives demonstrated potent antibacterial and antifungal activities against various pathogens .
  • The compound’s structural similarity to known antifungal agents suggests potential applications in treating fungal infections .

Anticancer Potential

The compound's ability to interact with specific cellular targets may also extend to anticancer applications. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been reported to inhibit the growth of cancer cell lines .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Studies : A series of 1,3-diazole derivatives were synthesized and tested for antifungal activity. Results indicated that these derivatives showed promising results against common fungal strains .
  • Antibacterial Activity : Research on 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone revealed it as a potent antibacterial agent, highlighting the potential of similar compounds in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoneAntibacterialPotent activity against Gram-positive bacteria
MiconazoleAntifungalEffective against various fungal infections; contains imidazole ring
ClotrimazoleAntifungalBroad-spectrum antifungal activity; structurally related to imidazole derivatives

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?

Methodological Answer: The compound is synthesized via multi-step routes involving bromination, condensation, and enantioselective hydrogenation. A common approach includes:

Bromination : 1-(2,4-Dichlorophenyl)ethanone is brominated to introduce reactive sites .

Imidazole Condensation : The brominated intermediate reacts with imidazole under basic conditions to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone .

Asymmetric Hydrogenation : Using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst, the ketone is reduced to the (S)-enantiomer of the ethanol derivative, achieving >90% enantiomeric excess (ee) .

Q. Key Optimization Factors :

  • Catalyst loading (0.5–1 mol% Ru) and reaction temperature (25–40°C) significantly impact ee and yield.
  • Solvent choice (e.g., DMF or THF) affects reaction rates and purity .

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Purity (%)Reference
BrominationBr₂, CHCl₃, 0°C8595
Imidazole CondensationK₂CO₃, DMF, 80°C7898
Asymmetric HydrogenationRu catalyst, H₂ (50 psi), 30°C9299 (ee >90)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 7.5–7.8 (dichlorophenyl aromatic protons), δ 4.2–4.5 (CH-OH), and δ 7.1–7.3 (imidazole protons) confirm structure .
    • ¹³C NMR : Key signals include C-Cl (δ 125–135 ppm) and C-O (δ 70–75 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers and quantify purity (>98%) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.11 (C₁₁H₁₀Cl₂N₂O) .

Q. Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalsReference
¹H NMRδ 4.35 (q, J=6.5 Hz, CH-OH)
¹³C NMRδ 135.2 (C-Cl), δ 72.8 (C-O)
HPLC Retention Time12.3 min (C18, 60:40 MeOH:H₂O)

Q. What is the proposed antifungal mechanism of action, and how is efficacy validated experimentally?

Methodological Answer: The compound inhibits fungal sterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. Validation methods include:

In Vitro Assays :

  • MIC (Minimum Inhibitory Concentration) testing against Candida albicans (MIC₉₀ = 2 µg/mL) and Aspergillus fumigatus (MIC₉₀ = 4 µg/mL) .
  • Enzyme inhibition assays with recombinant CYP51, showing IC₅₀ = 0.8 µM .

In Vivo Models :

  • Murine candidiasis models demonstrate reduced fungal burden (3-log reduction at 10 mg/kg dose) .

Advanced Research Questions

Q. How does enantiomeric purity influence biological activity, and what strategies improve stereochemical control?

Methodological Answer: The (S)-enantiomer exhibits 10-fold higher antifungal activity than the (R)-form due to better binding to CYP51’s hydrophobic pocket . Strategies for enantiocontrol :

  • Chiral Catalysts : Ru-based catalysts with (S,S)-Ts-DPEN ligands achieve >90% ee .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures enriches the active enantiomer .

Q. Table 3: Enantiomer Activity Comparison

EnantiomerMIC₉₀ (C. albicans)CYP51 IC₅₀ (µM)Reference
(S)2 µg/mL0.8
(R)20 µg/mL8.5

Q. What are the environmental degradation pathways and persistence of this compound?

Methodological Answer: Environmental studies identify two primary degradation routes:

Photodegradation : UV exposure in aqueous media generates 2,4-dichlorophenol (t₁/₂ = 48 hours) .

Microbial Metabolism : Soil bacteria (e.g., Pseudomonas spp.) oxidize the ethanol moiety to ketones, yielding non-toxic metabolites (e.g., 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2,4-imidazolidinedione) .

Q. Regulatory Data :

  • EPA tolerance limits: 0.05 ppm in agricultural residues .
  • Half-life in soil: 14–21 days under aerobic conditions .

Q. How can structural modifications enhance pharmacological properties or reduce toxicity?

Methodological Answer:

  • Imidazole Substitution : Replacing the imidazole with triazole improves metabolic stability (e.g., VNI derivatives show 5-fold longer half-life in vivo) .
  • Side Chain Optimization : Adding methyl groups to the ethanol moiety reduces CYP3A4 inhibition, lowering hepatotoxicity .

Q. Table 4: Modified Derivatives and Activity

DerivativeModificationImproved PropertyReference
VNI-1Triazole substitutiont₁/₂ = 8 h (vs. 1.5 h)
CHIR98014Pyrimidine extensionGSK-3 inhibition (IC₅₀ = 2 nM)

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